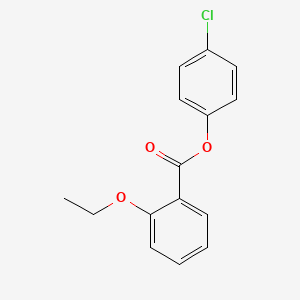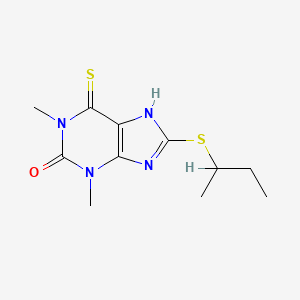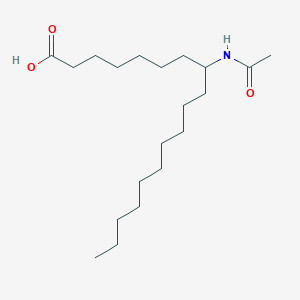
8-(Acetylamino)octadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Acetylamino)octadecanoic acid is a long-chain fatty acid derivative with the molecular formula C20H39NO3 This compound is characterized by the presence of an acetylamino group attached to the octadecanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Acetylamino)octadecanoic acid typically involves the acetylation of octadecanoic acid. One common method is the reaction of octadecanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Acetylamino)octadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
8-(Acetylamino)octadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and cell signaling pathways.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
Mécanisme D'action
The mechanism of action of 8-(Acetylamino)octadecanoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. It may modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Octadecanoic Acid: Lacks the acetylamino group, resulting in different chemical and biological properties.
8-Acetamidooctadecanoic Acid: Similar structure but may have different functional groups attached.
Methyl Stearate: An ester derivative of octadecanoic acid with distinct properties.
Uniqueness: 8-(Acetylamino)octadecanoic acid is unique due to the presence of the acetylamino group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Propriétés
Numéro CAS |
6622-46-4 |
|---|---|
Formule moléculaire |
C20H39NO3 |
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
8-acetamidooctadecanoic acid |
InChI |
InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-12-15-19(21-18(2)22)16-13-10-11-14-17-20(23)24/h19H,3-17H2,1-2H3,(H,21,22)(H,23,24) |
Clé InChI |
HOCXAEJKLQEEOU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCC(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


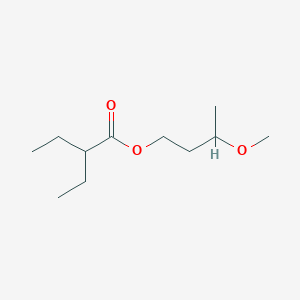
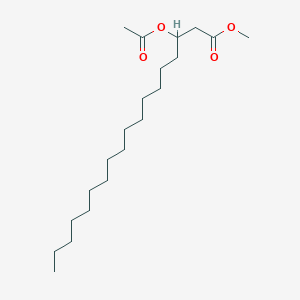

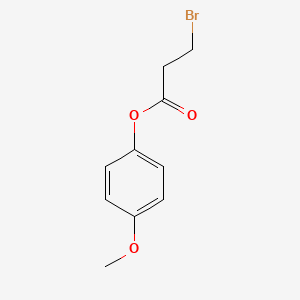
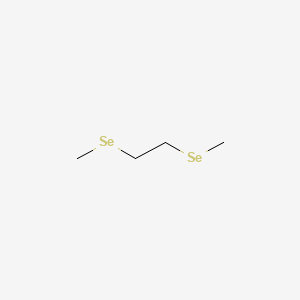
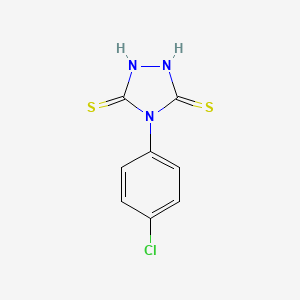

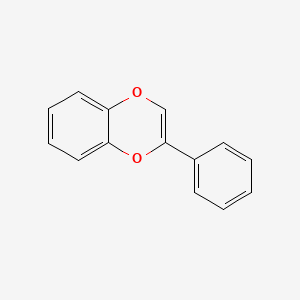
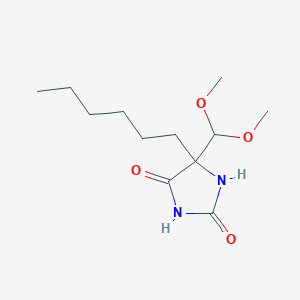

![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
